molecular formula C9H6N2O2S B1433063 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid CAS No. 1823549-46-7

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Cat. No. B1433063
CAS RN: 1823549-46-7
M. Wt: 206.22 g/mol
InChI Key: RVJZXVWJNPXCMV-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2S and a molecular weight of 206.22 . It is used in diverse scientific research due to its unique properties, making it ideal for applications ranging from drug development to organic synthesis.


Molecular Structure Analysis

The molecular structure of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid consists of a pyrazine ring attached to a thiophene ring and a carboxylic acid group . The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (^1H NMR) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and Nonlinear Optical Properties : A Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, involving 3-(thiophen-3-yl)pyrazine-2-carboxylic acid as an intermediate. This study highlights the compound's role in developing materials with promising electronic and nonlinear optical properties (Ahmad et al., 2021).

  • Precursors for Zinc Azaphthalocyanines : This compound has been utilized as a precursor for synthesizing zinc(II)azaphthalocyanines, demonstrating its potential in developing materials with extended macrocyclic conjugation and red-shifted UV–Vis Q-bands, which is advantageous for various applications (Mørkved et al., 2013).

Biological Activities

  • Antioxidant and Anti-inflammatory Properties : A study synthesized novel pyrimidine-2-thiol derivatives using 3-(thiophen-2-yl)pyrazine-2-carboxylic acid derivatives. These compounds exhibited potent anti-inflammatory and antioxidant activities, highlighting their potential in therapeutic applications (Shehab et al., 2018).

Materials Science

  • Formation of Monolayer and Langmuir–Blodgett Film : The compound was used in the study of amphiphilic carboxylic acids to form stable monolayers and Y-type Langmuir–Blodgett films. This property is significant for applications in materials science and nanotechnology (Takehara et al., 1989).

Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic Molecules : Research indicates the utility of 3-(thiophen-3-yl)pyrazine-2-carboxylic acid in the synthesis of a variety of heterocyclic compounds such as pyrazoles, pyridazines, and pyridines. This versatility is critical for developing new chemical entities in pharmaceuticals and agrochemicals (Mabkhot et al., 2017).

properties

IUPAC Name

3-thiophen-3-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-2-3-11-8)6-1-4-14-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJZXVWJNPXCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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